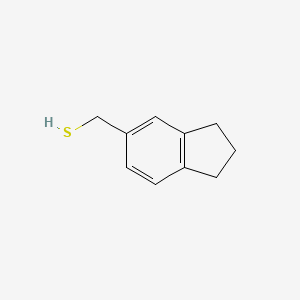
(2,3-Dihydro-1h-inden-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1h-inden-5-yl)methanethiol is an organic compound with the molecular formula C10H12S It is a thiol derivative of indane, characterized by the presence of a methanethiol group attached to the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1h-inden-5-yl)methanethiol typically involves the reaction of indanone derivatives with thiol reagents. One common method is the reduction of 5-indanyl methyl ketone followed by thiolation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and thiolating agents like hydrogen sulfide (H2S) or thiourea.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1h-inden-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Indane derivatives.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dihydro-1h-inden-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1h-inden-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-1h-inden-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2,3-Dihydro-1h-inden-5-yl)methanamine: Contains an amine group instead of a thiol group.
1-(2,3-Dihydro-1h-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative with a more complex structure.
Uniqueness
(2,3-Dihydro-1h-inden-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs
Properties
Molecular Formula |
C10H12S |
|---|---|
Molecular Weight |
164.27 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-5-ylmethanethiol |
InChI |
InChI=1S/C10H12S/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 |
InChI Key |
USBNCGCHJNRRSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
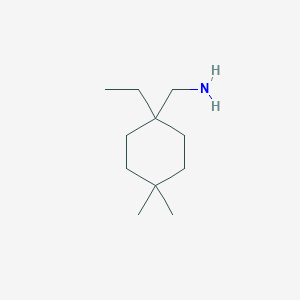
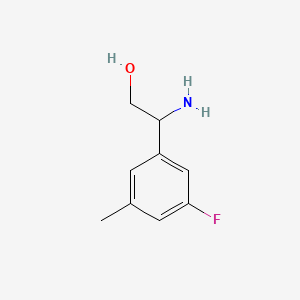

![2-methoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B13530292.png)

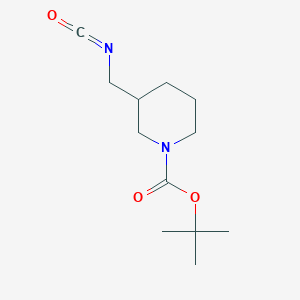
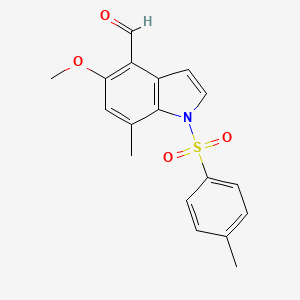

amine](/img/structure/B13530308.png)

